5-(3,4-Difluorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1346691-71-1 |
|---|---|
Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
AFAXDABBSYHLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)C#N)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 3,4 Difluorophenyl Nicotinonitrile and Analogous Fluorinated Nicotinonitriles
Conventional Synthetic Approaches to Nicotinonitrile Derivatives
The synthesis of the nicotinonitrile skeleton, a substituted 3-cyanopyridine, has been approached through numerous classical organic reactions. These conventional methods often involve the construction of the pyridine (B92270) ring from acyclic precursors or the modification of existing pyridine derivatives.
One of the earliest methods involves the dehydration of the corresponding nicotinamide, for which reagents like phosphorus pentoxide are effective. orgsyn.org Another foundational approach is the reaction of 3-halopyridines, such as 3-bromopyridine, with a cyanide source like cuprous cyanide. orgsyn.org The functionalization of the pyridine ring can also be achieved by fusing the sodium salt of 3-pyridinesulfonic acid with sodium cyanide. orgsyn.org
More elaborate ring-forming strategies often employ chalcones (1,3-diaryl-2-propen-1-ones) or similar α,β-unsaturated carbonyl compounds as starting materials. For instance, the reaction of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of a 2-aminonicotinonitrile derivative through a cyclization reaction. nih.gov This approach highlights a common theme in nicotinonitrile synthesis: the use of malononitrile as a key building block to introduce the cyano group and participate in ring closure. researchgate.net Industrial-scale production often relies on the ammoxidation of 3-methylpyridine (B133936) (β-picoline), a process that introduces both the nitrogen atom into the ring (if starting from a different precursor) and the nitrile functionality. wikipedia.org
Multi-Component Reactions (MCRs) for Nicotinonitrile Synthesis
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis, offering significant advantages in terms of atom economy, time, and resource savings. nih.govacsgcipr.org These reactions combine three or more starting materials in a single pot to form a complex product in one step, minimizing the need for isolating intermediates and reducing waste. nih.govcibtech.org The synthesis of highly functionalized nicotinonitrile derivatives is particularly well-suited to MCR strategies.
A common MCR approach for nicotinonitriles involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), and an ammonia (B1221849) source, often with a fourth component to build out the pyridine ring's substitution pattern. researchgate.net These reactions are highly versatile, allowing for the creation of diverse libraries of nicotinonitrile derivatives by simply varying the starting components. For example, one-pot syntheses for various 2-oxo-nicotinonitriles and 2-thioxo-nicotinonitriles have been extensively reported. researchgate.net
Table 1: Examples of Multi-Component Reactions for Nicotinonitrile Synthesis
| Reactants | Catalyst/Conditions | Product Type |
|---|---|---|
| Aldehyde, Malononitrile, Thiol | Base (e.g., Piperidine) | 2-Amino-3-cyanopyridines |
| Chalcone, Malononitrile, Ammonium Acetate | Refluxing Ethanol | 2-Aminonicotinonitriles |
| Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Various catalysts | Highly substituted Pyridines |
| Aryl Aldehyde, Cyanothioacetamide, Active Methylene Compound | Base (e.g., Piperidine) | 2-Thioxo-nicotinonitriles |
Mechanistic Investigations of MCRs
The mechanisms of MCRs for nicotinonitrile synthesis are intricate, involving a cascade of sequential reactions. A commonly accepted pathway begins with a Knoevenagel condensation between the aldehyde and the active methylene nitrile (e.g., malononitrile). This is followed by a Michael addition of a second nucleophilic component. The resulting intermediate then undergoes cyclization and subsequent aromatization, often through oxidation or elimination, to yield the stable pyridine ring. researchgate.net
For certain reactions, experimental and theoretical studies have supported an anomeric based oxidation (ABO) mechanism. researchgate.net More detailed investigations using specifically designed catalysts have proposed mechanisms involving the activation of substrates through hydrogen bonding, which facilitates the sequential bond-forming steps within the one-pot reaction. researchgate.net The precise mechanistic pathway can vary depending on the specific reactants, catalyst, and reaction conditions employed.
The success of MCRs heavily relies on the appropriate choice of catalyst and the optimization of reaction conditions. A wide range of catalysts have been employed, from simple bases like piperidine, triethylamine, and sodium hydroxide (B78521) to ammonium acetate, which can also serve as the nitrogen source. nih.govresearchgate.netresearchgate.net
Optimization of these reactions involves a systematic variation of parameters such as the catalyst, solvent, temperature, and reaction time to maximize yield and purity. rsc.org Modern techniques like high-throughput experimentation (HTE) allow for the rapid screening of numerous conditions to identify the optimal parameters. princeton.edu The use of microwave irradiation or sonication has also proven effective in accelerating reaction rates, reducing reaction times, and often improving yields compared to conventional heating methods. researchgate.net The goal of optimization is to find a balance that provides high conversion and selectivity in an efficient and sustainable manner. rsc.org
Table 2: Catalyst Systems and Optimized Conditions for MCR Synthesis of Nicotinonitriles
| Catalyst | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 4-6 h | 68-81 |
| Triethylamine | Solvent-free | Grinding | 10-15 min | 90-96 |
| NaOH | Solvent-free | Grinding | 5-10 min | 85-95 |
| Ammonium Acetate | Ethanol | Reflux | 8 h | 75-85 |
| Various | Water | Sonication | 30-45 min | 88-94 |
Solvent-Free and Environmentally Benign Protocols in MCRs
In line with the principles of green chemistry, significant effort has been directed toward developing environmentally benign protocols for MCRs. cibtech.org A key strategy is the implementation of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. researchgate.net These reactions can be conducted by grinding the solid reactants together, sometimes with a catalytic amount of a liquid base, or through the use of microwave or ultrasound irradiation to provide the necessary energy. researchgate.netresearchgate.net
Solvent-free MCRs offer numerous advantages, including simplified work-up procedures (as the product may precipitate directly from the reaction mixture), reduced waste generation, and lower costs. acsgcipr.orgresearchgate.net When a solvent is necessary, the focus shifts to greener alternatives, such as water, ethanol, or bio-based solvents like eucalyptol, further enhancing the environmental profile of the synthesis. researchgate.netresearchgate.netresearchgate.net The inherent efficiency and atom economy of MCRs, combined with these eco-friendly protocols, make them a highly sustainable approach for synthesizing nicotinonitrile derivatives. acsgcipr.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Nicotinonitrile Construction
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic chemistry for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are instrumental in constructing biaryl systems, such as 5-aryl-nicotinonitriles. wikipedia.org The general principle involves the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org
The catalytic cycle typically proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organometallic reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org This methodology is highly valued for its functional group tolerance, allowing for the synthesis of complex molecules like 5-(3,4-Difluorophenyl)nicotinonitrile by coupling a suitably functionalized nicotinonitrile with a difluorophenyl-containing reagent. wikipedia.org The use of microwave irradiation can often accelerate these coupling reactions, leading to shorter reaction times and improved efficiency. mdpi.com
The Suzuki-Miyaura coupling is a specific and widely used type of palladium-catalyzed cross-coupling reaction that employs an organoboron reagent, typically a boronic acid or a boronate ester. mdpi.comlibretexts.org Its popularity stems from the stability, low toxicity, and commercial availability of many organoboron compounds, as well as the mild reaction conditions and tolerance of a broad range of functional groups. mdpi.com
In the context of synthesizing this compound, a Suzuki-Miyaura coupling would be an ideal strategy. The reaction would involve coupling a nicotinonitrile derivative bearing a leaving group (such as bromine or chlorine) at the 5-position with (3,4-difluorophenyl)boronic acid. The choice of palladium catalyst, ligand, base, and solvent system is critical to achieving high yields. nih.gov For example, catalyst systems based on palladium acetate or PdCl2(dppf) with phosphine (B1218219) ligands, in the presence of a base like potassium carbonate or cesium fluoride, are commonly employed. nih.govresearchgate.net This method provides a direct and efficient route for the construction of the target C-C bond between the pyridine and difluorophenyl rings. frontierspecialtychemicals.com
Table 3: Typical Conditions for Suzuki-Miyaura Coupling for Aryl-Nicotinonitrile Synthesis
| Pyridine Substrate | Boron Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 5-Bromonicotinonitrile | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 5-Chloronicotinonitrile | Arylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 |
| 5-Bromonicotinonitrile | (3,4-Difluorophenyl)boronic acid | PdCl₂(dppf) | (dppf) | K₂CO₃ | Dioxane/H₂O | 90 |
| 2-Chloropyridine-3-carbonitrile | Arylboronic Acid | Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 |
Ligand Design and Catalyst Efficiency in Cross-Coupling
The creation of the C-C bond between the nicotinonitrile scaffold and the difluorophenyl ring is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netscirp.org The performance of these catalytic systems is intricately linked to the molecular architecture of the ligands coordinating the metal center, which is often palladium (Pd), but can also be nickel (Ni) or copper (Cu). chemrxiv.orgbeilstein-journals.orgrsc.orgresearchgate.net
Ligand Design Principles: The rational design of ligands is crucial for optimizing catalyst performance, especially with challenging substrates like heterocyclic halides. libretexts.orgnih.gov Key design principles include:
Electron-Donating Properties: Electron-rich ligands can facilitate the oxidative addition step, a critical phase in the catalytic cycle, by increasing electron density on the metal center. libretexts.org
Steric Bulk: Spatially bulky or sterically demanding ligands can promote the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. libretexts.orgnih.gov Increased bulk can also enhance orbital overlap on the metal. libretexts.org
Solubility: For reactions in aqueous or mixed-solvent systems, ligands can be functionalized (e.g., with sulfonate groups) to enhance the solubility of the catalyst complex, leading to highly efficient coupling. nih.gov
Phosphine-based ligands are the most widely employed in both laboratory and industrial settings for Suzuki reactions. libretexts.org The earliest and most common was triphenylphosphine (B44618) (PPh₃), but a vast array of monodentate and bidentate phosphine ligands have since been developed by modifying substituents on the phosphorus atom and aromatic rings to fine-tune reactivity. libretexts.org A data-driven approach, leveraging existing literature on Pd-catalyzed reactions, has recently guided the development of novel ligands for Ni-catalyzed enantioselective Suzuki-Miyaura reactions, highlighting the potential of machine learning in ligand design. chemrxiv.org
Catalyst Efficiency: Catalyst efficiency is measured by factors such as turnover number (TON), turnover frequency (TOF), reaction yield, and the ability to function under mild conditions with low catalyst loading. For the synthesis of fluorinated biaryls, catalyst systems must overcome the challenges posed by the electronic properties of the substrates. For instance, while aryl chlorides are typically less reactive than bromides or iodides, the use of bulky, electron-rich phosphine ligands on a Pd catalyst can enable their effective coupling. libretexts.org
Recent advancements have explored the use of more abundant and less expensive metals. Nickel-catalyzed cross-coupling has been shown to be efficient for activating aromatic C–F bonds under mild conditions. beilstein-journals.org Furthermore, a hydrophilic heterogeneous cobalt catalyst has demonstrated excellent activity for Suzuki and other cross-coupling reactions in water, offering an economical and environmentally friendly alternative to palladium systems. rsc.org
Table 1: Common Ligand Types in Cross-Coupling Reactions
| Ligand Type | Examples | Key Features |
|---|---|---|
| Monodentate Phosphines | PPh₃, PCy₃, Buchwald Ligands | Electron-rich and sterically bulky; widely used and tunable. libretexts.org |
| Bidentate Phosphines | dppf, Xantphos, BINAP | Offer enhanced stability to the metal center; effective for challenging substrates. libretexts.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors; provide high stability and activity to the catalyst. |
| Specialized Ligands | N-Bn-Xiao-Phos | Novel N-protected ligand developed via a data-driven approach for Ni-catalysis. chemrxiv.org |
Strategies for Introducing Fluorine Substituents into Nicotinonitrile Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly alter a compound's physicochemical and biological properties. nih.govmdpi.com Introducing fluorine into the nicotinonitrile scaffold can be achieved either by starting with pre-fluorinated building blocks (e.g., 3,4-difluorophenylboronic acid in a Suzuki coupling) or by direct fluorination of a pre-formed nicotinonitrile ring. nih.gov The combination of organofluorine chemistry with transition metal-catalyzed C-H bond functionalization presents a straightforward method for accessing novel fluorinated scaffolds. nih.gov
Regioselective Fluorination Techniques
Regioselective fluorination allows for the precise introduction of fluorine atoms into specific positions within a molecule, which is critical for controlling the resulting compound's properties. numberanalytics.com For aromatic systems like nicotinonitrile, electrophilic fluorination is a common strategy. Reagents such as Selectfluor® are widely used for this purpose. mdpi.com
The regioselectivity of the reaction is governed by the electronic characteristics of the substrate. In many heterocyclic systems, fluorination occurs at positions activated by electron-donating groups or inherent electronic properties of the ring. mdpi.com For instance, in the fluorination of benzo nist.govresearchgate.netmassbank.eutriazin-7-ones with Selectfluor, the reaction occurs regioselectively at the enamine-activated position, overriding the effects of other substituents. mdpi.com This principle can be applied to nicotinonitrile derivatives, where the directing effects of the nitrogen atom and other substituents on the pyridine ring would guide the position of electrophilic attack by the fluorinating agent. Recent research has also demonstrated the metal-free, regioselective γ-fluorination of α,β-unsaturated carbonyls via silyl (B83357) dienol ethers, expanding the toolkit for targeted fluorination. chemrxiv.org
Impact of Fluorine on Synthetic Accessibility
The presence of fluorine significantly impacts the synthetic accessibility of molecules. The carbon-fluorine (C-F) bond is exceptionally strong (typically >109 kcal/mol), making it largely inert and often useful for blocking sites of metabolic degradation. nih.gov However, this stability also presents a challenge for synthetic chemists, as activating C-F bonds often requires harsh conditions. beilstein-journals.org
Despite this challenge, C-F bond activation has emerged as a valuable tool for the late-stage functionalization of complex molecules. beilstein-journals.org The unique electronic properties of fluorine can also influence the reactivity of adjacent functional groups. The strong electron-withdrawing effect of fluorine deactivates aromatic rings towards electrophilic substitution but can facilitate nucleophilic aromatic substitution (SNAr) reactions. mdpi.com
In the context of synthesizing compounds like this compound, using a fluorinated starting material is often more practical than attempting a late-stage fluorination of the parent nicotinonitrile. However, the development of novel synthetic methods is making direct fluorination increasingly viable, even on complex scaffolds. mdpi.comnus.edu.sg
Structural Elucidation Methods for Novel Nicotinonitrile Derivatives
The confirmation of the chemical structure of newly synthesized nicotinonitrile derivatives is accomplished through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups. researchgate.netlongdom.orgresearchgate.netnih.gov
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in organic chemistry. For fluorinated nicotinonitriles, several types of NMR experiments are employed.
¹H and ¹³C NMR: These standard techniques provide information about the proton and carbon environments in the molecule, respectively, allowing for the mapping of the carbon skeleton and the position of hydrogen atoms. nih.govmdpi.com
¹⁹F NMR: This technique is particularly valuable for fluorinated compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive to NMR detection. wikipedia.org Its large chemical shift dispersion (spanning ~800 ppm) means that even subtle differences in the electronic environment of fluorine atoms result in well-resolved signals, making it an excellent probe for structural analysis. wikipedia.orgnih.govbiophysics.org A ¹⁹F-centered NMR analysis approach can provide a wealth of structural information, including chemical shifts and coupling constants (JHF, JFC), which are invaluable for confirming the structure of fluorinated moieties. rsc.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nih.gov For a compound like this compound, key characteristic absorptions would include:
Nitrile (C≡N) stretch: A sharp, intense peak typically found in the 2220-2260 cm⁻¹ region. youtube.comspectroscopyonline.com For aromatic nitriles, this peak appears between 2220 and 2240 cm⁻¹. spectroscopyonline.com
Aromatic C-H stretch: Peaks typically appearing above 3000 cm⁻¹.
C=C and C=N ring stretches: A series of absorptions in the 1400-1620 cm⁻¹ region. researchgate.net
C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. massbank.eu Electron ionization (EI) is a common technique where the molecule is fragmented, and the resulting pattern can be used as a molecular fingerprint. nist.gov For nicotinonitrile derivatives, MS can confirm the molecular formula and support the structural assignment made by NMR and IR. longdom.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com
Table 2: Spectroscopic Data for Characterizing Nicotinonitrile Derivatives
| Technique | Information Provided | Typical Values/Features for Fluorinated Nicotinonitriles |
|---|---|---|
| ¹H NMR | Proton environment, connectivity (via coupling) | Aromatic proton signals (δ 7-9 ppm), coupling to fluorine. nih.gov |
| ¹³C NMR | Carbon skeleton, functional groups | Aromatic carbon signals, C-F coupling splits carbon signals. nih.gov |
| ¹⁹F NMR | Fluorine environment, number of fluorine atoms | Large chemical shift range, sensitive to electronic changes. wikipedia.org |
| IR Spectroscopy | Functional groups | Sharp C≡N stretch (2220-2240 cm⁻¹), strong C-F stretches (1000-1400 cm⁻¹). spectroscopyonline.com |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak corresponding to the exact mass, fragmentation patterns revealing structural components. nist.govnih.gov |
Computational and Theoretical Studies on 5 3,4 Difluorophenyl Nicotinonitrile and Analogues
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the exploration of molecular interactions and behaviors that are often difficult to capture through experimental means alone. mdpi.comnih.gov These approaches are particularly valuable for understanding how ligands like nicotinonitrile derivatives interact with biological targets such as enzymes and receptors. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is instrumental in identifying potential binding modes and affinities of ligands, such as cyanopyridine analogues, within the active site of a target protein. nih.govacs.org For instance, docking studies on cyanopyridine-based inhibitors against Pim-1 kinase have been used to investigate their antitumor activity. nih.govacs.org The process involves preparing the ligand and protein structures, performing the docking simulation, and analyzing the results to understand the interactions. nih.gov
The characterization of the active site is a critical first step in understanding ligand-protein interactions. mdpi.com Computational methods can identify key amino acid residues within a binding pocket that are crucial for catalysis or ligand binding. mdpi.com Subsequent binding pose analysis reveals how a ligand, such as a nicotinonitrile derivative, orients itself within this active site to maximize favorable interactions.
Key interactions stabilizing the protein-ligand complex often include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov For example, in studies of similar heterocyclic compounds, hydrogen bonds with residues like valine and lysine, and π-π stacking with aromatic residues like phenylalanine, are frequently observed to be critical for stable binding. mdpi.comnih.gov The analysis of these poses helps to explain the structure-activity relationship (SAR), where specific substitutions on the ligand, such as the difluorophenyl group, can significantly influence binding affinity. mdpi.com
Table 1: Predicted Protein-Ligand Interactions for Analogous Compounds
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyanopyridine Analogues | Pim-1 Kinase | Lys67, Asp186 | Hydrogen Bonding |
| Thiazole-based Hybrids | F508del-CFTR | Phe494, Trp1063 | π-π Stacking, H-Bonding mdpi.com |
| Peptidomimetic Ligands | PHF1 Tudor Domain | Trp41, Phe65, Asp68 | π-π Stacking, H-Bonding nih.gov |
This table is generated based on findings from studies on analogous molecular structures.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. fraserlab.comuzh.ch MD simulations are essential for assessing the conformational dynamics and stability of a protein-ligand complex once the ligand has bound. physchemres.org These simulations can validate the stability of docking poses and provide insights into the flexibility of both the ligand and the protein. nih.govphyschemres.org
The stability of a protein-ligand complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD for the complex over the simulation time indicates that the ligand remains securely bound in its initial pose. physchemres.org Fluctuations in RMSD can suggest conformational changes or potential instability. physchemres.org
RMSF analysis provides information on the flexibility of individual amino acid residues. researchgate.net Residues with high RMSF values are more flexible, and these regions may play a role in ligand recognition or allosteric regulation. physchemres.org For example, simulations may reveal that specific loop regions near the active site exhibit increased flexibility upon ligand binding, which can be crucial for the protein's function. physchemres.orgnih.gov
MD simulations provide the structural ensembles necessary for calculating the binding free energy, which is a more accurate predictor of ligand affinity than docking scores alone. nih.govfrontiersin.org Several methodologies are employed for this purpose.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that calculate the binding free energy by combining molecular mechanics energies with solvation free energies. frontiersin.orgnih.gov These methods offer a balance between computational cost and accuracy and are widely used in drug discovery. frontiersin.orgresearchgate.net
More rigorous and computationally intensive methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are known as alchemical free energy calculations. researchgate.netwustl.edu These techniques involve creating a non-physical, or "alchemical," pathway to transform the ligand into a solvent or another ligand, allowing for a highly accurate calculation of the free energy difference between the two states. wustl.edu Despite their computational expense, these methods are considered the gold standard for predicting binding affinities. nih.gov
Table 2: Comparison of Binding Free Energy Calculation Methods
| Method | Principle | Computational Cost | Accuracy |
|---|---|---|---|
| MM/PBSA | Combines MM energy with Poisson-Boltzmann solvation models from MD snapshots. frontiersin.orgnih.gov | Moderate | Good |
| MM/GBSA | Similar to MM/PBSA but uses a Generalized Born model for solvation. frontiersin.org | Moderate | Good |
| FEP/TI | Calculates free energy change along a non-physical "alchemical" transformation pathway. wustl.edu | High | Very High |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. rsc.orgresearchgate.net These methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and chemical reactivity descriptors. mdpi.comnih.govresearchgate.net
For nicotinonitrile derivatives, DFT studies can elucidate how the distribution of electrons within the molecule influences its reactivity and interaction with biological targets. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter, indicating the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Such calculations have been used to correlate the ionization potentials of pyrimidinone derivatives with their analgesic properties, demonstrating the predictive power of these theoretical approaches. mdpi.comresearchgate.net
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgmpg.de Unlike traditional methods that grapple with the complexity of the many-body wavefunction, DFT simplifies the problem by using the electron density as the fundamental variable. mpg.de This approach is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgyoutube.com
For a molecule such as 5-(3,4-Difluorophenyl)nicotinonitrile, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles, and to analyze its electronic properties. nih.gov DFT provides detailed information about the distribution of electron density, electrostatic potential, and ionization potentials, which are critical for understanding the molecule's interactions. mdpi.comresearchgate.net The method is computationally less demanding than other high-level quantum chemistry methods, making it feasible for relatively large systems. mpg.de In studies of related heterocyclic compounds, DFT has been successfully used to correlate calculated electronic properties with observed biological activities. mdpi.comresearchgate.net
HOMO-LUMO Gap Analysis and Chemical Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. mdpi.com The HOMO energy level is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO energy level relates to its ability to accept electrons (electrophilicity). mdpi.comajchem-a.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Such molecules are often referred to as "hard" molecules.
A small HOMO-LUMO gap indicates that the molecule is more easily polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.govmdpi.com This small energy gap facilitates intramolecular charge transfer and enhances the molecule's potential to interact with other species. nih.govirjweb.com
For this compound and its analogues, calculating the HOMO-LUMO gap allows for the prediction of their relative reactivities. This analysis is vital in drug design, as the interaction between a drug molecule and its biological target often involves electron transfer, which is favored by a smaller energy gap. researchgate.net
Below is an illustrative table demonstrating how theoretical substitutions on a hypothetical nicotinonitrile core could influence frontier orbital energies and reactivity.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Predicted Reactivity |
| Analogue 1 | -H | -6.5 | -1.5 | 5.0 | Moderate |
| Analogue 2 | -NO₂ (Electron-withdrawing) | -7.0 | -2.5 | 4.5 | Higher |
| Analogue 3 | -OCH₃ (Electron-donating) | -6.0 | -1.2 | 4.8 | Lower |
| Analogue 4 | -Cl (Halogen) | -6.7 | -1.8 | 4.9 | Moderate |
Note: These values are hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation via Quantum Chemistry
Quantum chemistry offers a powerful framework for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, computational methods can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov
This theoretical approach allows researchers to:
Determine the most plausible reaction pathway among several alternatives. nih.govresearchgate.net
Calculate activation energies, which govern the reaction rate.
Understand the step-by-step process of bond formation and cleavage.
For reactions involving the synthesis of this compound or its subsequent chemical transformations, quantum chemical calculations can provide invaluable insights that are often difficult to obtain through experimental means alone. nih.gov For instance, modeling the reaction can clarify whether a particular cyclization proceeds via an SN2 substitution or through a nucleophilic addition-elimination sequence by comparing the energy barriers of the respective transition states. nih.gov This predictive capability is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Virtual Screening and Ligand Design Strategies
Virtual screening is a computational methodology extensively used in drug discovery to search vast libraries of chemical compounds and identify those that are likely to exhibit a desired biological activity. frontiersin.orgnih.gov This process significantly reduces the time and cost associated with identifying promising lead compounds for drug development by prioritizing molecules for experimental testing. mdpi.com Virtual screening techniques are broadly categorized as either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS) Methodologies
Structure-Based Virtual Screening (SBVS) is a cost-effective and powerful tool that relies on the known three-dimensional structure of a biological target, such as a protein or enzyme. mdpi.comnih.gov The primary method used in SBVS is molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov
The SBVS workflow typically involves:
Preparation of the Target: The 3D structure of the protein, usually obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Compound Library Docking: A large database of small molecules is computationally "docked" into the defined binding site of the target.
Scoring and Ranking: The docked poses are evaluated using a scoring function that estimates the binding affinity. Compounds are then ranked based on their scores.
Hit Selection: The top-ranked compounds are visually inspected for plausible binding modes and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site before being selected for experimental validation. mdpi.com
In the context of this compound, if it were identified as an inhibitor of a specific protein target with a known structure, SBVS could be used to screen libraries for analogues with potentially improved binding affinity and selectivity. nih.govnih.gov
Ligand-Based Virtual Screening (LBVS) Methodologies
When the 3D structure of the biological target is unknown, Ligand-Based Virtual Screening (LBVS) becomes an essential alternative. mdpi.com This approach leverages the knowledge of a set of molecules that are known to be active against the target. nih.govrsc.org The fundamental principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. LBVS methods use the chemical and structural information of known active ligands to identify other compounds in a database that might also be active. nih.gov
A prominent LBVS technique is pharmacophore modeling. A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response. nih.gov These features are not atoms themselves but rather abstract chemical functionalities. nih.gov
Key pharmacophoric features include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (H)
Aromatic Rings (AR)
Positive and Negative Ionizable Centers (PI/NI)
A pharmacophore model can be generated from a set of active ligands by identifying the common features and their spatial arrangement. mdpi.com This model then serves as a 3D query to rapidly screen large chemical databases, identifying compounds that possess the required pharmacophoric features in the correct geometric orientation. frontiersin.orgresearchgate.net This approach is highly effective for scaffold hopping—finding new molecular skeletons that fit the pharmacophore and may possess novel or improved properties. nih.gov For a series of biologically active nicotinonitrile analogues, a pharmacophore model could be constructed to guide the discovery of new, structurally diverse compounds with the same mechanism of action. nih.govabap.co.in
De Novo Drug Design Approaches
De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. This approach is particularly useful when lead compounds are scarce or when exploring novel chemical space is desired. For a molecule like this compound, a de novo design strategy would typically involve fragment-based or atom-based methods.
Fragment-Based De Novo Design: In this approach, a target's binding site is populated with small molecular fragments, which are then computationally linked together to form a coherent, larger molecule. The this compound scaffold could serve as a foundational fragment, with algorithms suggesting modifications or additions to optimize interactions with a target receptor. Key steps include:
Pocket Identification: Defining the binding cavity of the target protein.
Fragment Placement: Placing fragments (e.g., the difluorophenyl group, the nicotinonitrile core) into favorable positions within the pocket.
Fragment Linking/Growing: Connecting fragments or growing new functionalities from a starting fragment to create novel molecules.
Scoring and Optimization: Evaluating the designed molecules based on predicted binding affinity, drug-likeness, and synthetic accessibility.
Atom-Based De Novo Design: This method builds molecules atom-by-atom within the constraints of the binding site, offering a more granular approach to exploring chemical space. The process is guided by rules that govern chemical bonding and stability, aiming to maximize favorable interactions with the target.
While the specific application of these techniques to this compound is not detailed in current literature, these established methodologies represent the primary pathways for designing novel analogues based on its core structure.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are cornerstone disciplines in modern drug discovery, employing statistical models to correlate chemical structure with biological activity. These methods are essential for optimizing lead compounds and predicting the activity of novel molecules, thereby reducing the need for extensive experimental screening.
A QSAR model is a mathematical equation that relates a set of predictor variables (molecular descriptors) to a response variable (biological activity). For a series of analogues based on the this compound scaffold, the development of a predictive QSAR model would follow a structured workflow:
Data Set Curation: Assembling a collection of molecules with known biological activities (e.g., IC₅₀ values) against a specific target.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the model.
Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and generalizability.
A hypothetical QSAR study on nicotinonitrile analogues might reveal that specific electronic properties of the phenyl ring or steric factors around the nitrile group are critical for activity. The statistical outputs of such a model are crucial for its validation, as shown in the table below.
| Statistical Parameter | Description | Typical Value for a Robust Model |
| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | An indicator of the model's predictive ability, determined through internal cross-validation. | > 0.5 |
| R²ext (External Validation R²) | Measures the predictive performance on an external set of compounds not used in model training. | > 0.6 |
This table represents typical parameters for validating a QSAR model, not specific data for this compound.
Molecular fingerprints are numerical representations of a molecule's structure, encoding its features into a bitstring (a series of 0s and 1s) or a vector. They are a fundamental tool in cheminformatics for rapid screening, similarity searching, and diversity analysis of chemical libraries.
Types of Molecular Fingerprints:
Topological or Path-Based Fingerprints: These encode the presence of specific linear fragments or atom paths within the 2D structure of a molecule.
Circular Fingerprints (e.g., ECFP): These represent the molecule by systematically recording the atomic environment around each atom up to a certain bond radius. Extended-Connectivity Fingerprints (ECFPs) are widely used due to their high performance in virtual screening.
Application in Drug Discovery: In the context of this compound and its analogues, fingerprint analysis would be used to:
Similarity Searching: Identify commercially available or known compounds that are structurally similar to a lead molecule, which may share its biological activity.
Virtual Screening: Rapidly screen large databases of compounds to filter for molecules that are most similar to a known active compound.
Diversity Analysis: Ensure that a library of synthesized analogues covers a broad and diverse chemical space.
The similarity between two molecules is often calculated using the Tanimoto coefficient, which measures the overlap between their fingerprints. A higher Tanimoto coefficient indicates greater structural similarity. For example, comparing the ECFP4 fingerprints of two molecules might yield the results shown in the interactive table below.
| Molecule Pair | Fingerprint Type | Tanimoto Coefficient | Interpretation |
| Analogue A vs. Analogue B | ECFP4 | 0.85 | High Similarity |
| Analogue A vs. Analogue C | ECFP4 | 0.42 | Low Similarity |
| Analogue B vs. Analogue C | ECFP4 | 0.39 | Low Similarity |
This is an illustrative data table. Specific Tanimoto coefficients for this compound analogues are not available in published literature.
Future Directions and Research Perspectives for Fluorinated Nicotinonitrile Derivatives
Synergistic Integration of Synthetic, Biological, and Computational Methods
The future of drug discovery for fluorinated nicotinonitrile derivatives hinges on the seamless integration of synthetic chemistry, biological evaluation, and computational modeling. researchgate.net This synergistic approach creates a powerful feedback loop that accelerates the discovery and optimization of novel therapeutic agents. Computational studies can provide a deeper understanding of chemical reactivity and mechanisms, guiding the development of new synthetic methodologies. scienmag.com
This integrated workflow typically begins with computational models that predict the biological activity and physicochemical properties of virtual compounds. hokudai.ac.jp These in silico predictions allow researchers to prioritize the synthesis of the most promising derivatives, saving time and resources. scienmag.com Synthetic chemists then devise and execute efficient routes to produce these targeted molecules. Subsequently, the synthesized compounds undergo rigorous biological testing to validate the computational predictions and assess their therapeutic potential. The data from these biological assays are then fed back into the computational models to refine and improve their predictive accuracy. This iterative cycle of design, synthesis, and testing is crucial for navigating the complex chemical space and efficiently identifying lead candidates. researchgate.net This multifaceted approach showcases the strength that interdisciplinary collaboration brings to scientific inquiry. scienmag.com
Exploration of Novel Bioisosteric Replacements with Fluorine
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. sci-hub.se The use of fluorine as a bioisostere is particularly valuable due to its unique electronic properties and relatively small size. acs.org There is a continuing exponential rise in the number of small molecule drugs containing a fluorine atom or a fluorinated fragment, which can be used to precisely modulate a molecule's physicochemical properties. tandfonline.comnih.govresearchgate.net The strategic replacement of other atoms or functional groups with fluorine or fluorinated moieties is an area of significant growth. tandfonline.comnih.govresearchgate.net
Fluorine's versatility allows it to serve as a substitute for hydrogen, a hydroxyl group, or even a methyl group. acs.orgselvita.com Such substitutions can lead to significant improvements in a drug candidate's profile by:
Modulating pKa: Affecting the acidity or basicity of nearby functional groups.
Enhancing Metabolic Stability: Blocking sites of metabolic oxidation. acs.org
Increasing Binding Affinity: Through favorable electrostatic interactions with the target protein.
Improving Membrane Permeability: By altering the molecule's lipophilicity. acs.orgresearchgate.net
Future research will continue to explore more sophisticated bioisosteric replacements. This includes the use of less common fluorinated groups like the difluoromethyl (CHF2), trifluoromethoxy (OCF3), and 1,2-difluoroethylene (B154328) motifs to fine-tune molecular properties in ways that are not achievable with simple fluorine substitution. sci-hub.setandfonline.com The success of this strategy increases significantly as the knowledge of the structure and environment of the biological target grows. nih.gov
| Bioisosteric Replacement | Typical Group Replaced | Key Effects on Molecular Properties |
| F (Fluorine) | H (Hydrogen) | Increases metabolic stability, alters lipophilicity and basicity. sci-hub.se |
| CF₃ (Trifluoromethyl) | CH₃ (Methyl) | Increases lipophilicity, can act as a metabolically stable mimic. researchgate.net |
| CHF₂ (Difluoromethyl) | OH (Hydroxyl), SH (Thiol) | Can serve as a bioisostere for hydrogen bond donors with altered properties. sci-hub.se |
| OCF₃ (Trifluoromethoxy) | OCH₃ (Methoxy) | Significantly increases lipophilicity, metabolically stable. sci-hub.se |
| 1,2-Difluoroethylene | Alkene, Amide | Provides a balance of lipophilicity and size, can act as a stable amide bond isostere. tandfonline.com |
Advanced Computational Methodologies in Lead Optimization
Key computational approaches used in lead optimization include:
Molecular Dynamics (MD) Simulations: These simulations model the movement of a ligand within the binding site of a protein over time, providing insights into the stability of the complex and key binding interactions. nih.gov
Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding affinities of a series of similar compounds. acs.org It can accurately predict whether a proposed chemical modification will improve or diminish the potency of a lead compound, thereby guiding synthetic efforts. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. nih.gov Machine learning and deep learning algorithms are increasingly being used to build more accurate and predictive QSAR models. frontiersin.orglimes-institut-bonn.de
Fragment-Based Drug Design (FBDD): Computational tools can help assemble smaller molecular fragments into larger, more potent lead compounds. frontiersin.org
These computational techniques allow for the systematic evaluation of potential analogs, helping to prioritize which compounds to synthesize and test. nih.gov The integration of artificial intelligence and deep learning is expected to further enhance the precision of these predictions, accelerating the journey from a promising hit to a viable drug candidate. frontiersin.org
Expanding the Therapeutic Scope of Nicotinonitrile Scaffolds
The nicotinonitrile (or 3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and numerous investigational agents. ekb.egresearchgate.netbohrium.com Derivatives of this scaffold have demonstrated a wide range of biological activities, and future research aims to expand their therapeutic applications even further. ekb.eg
Historically, nicotinonitrile derivatives have been successfully developed as:
Anticancer Agents: Many nicotinonitrile-based compounds function as protein kinase inhibitors, a crucial class of cancer therapeutics. nih.govnih.gov For example, they have been investigated as inhibitors of tyrosine kinase (TK), which can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov
Cardiovascular Drugs: Certain derivatives, such as Milrinone and Olprinone, are used for their effects on the cardiovascular system. ekb.egresearchgate.net
The versatility of the nicotinonitrile ring allows for extensive chemical modification, enabling the development of compounds that can interact with a diverse array of biological targets. researchgate.net Ongoing research is exploring the potential of these scaffolds in other therapeutic areas, including as anti-inflammatory, antioxidant, and antimicrobial agents. ekb.egnih.gov The ability to functionalize the core ring system provides a platform for creating large libraries of compounds for screening against new and challenging disease targets, promising a continued expansion of their therapeutic utility. bohrium.com
| Therapeutic Area | Biological Target/Mechanism | Example Compounds/Derivatives |
| Oncology | Tyrosine Kinase (TK) Inhibition, Pim-1 Kinase Inhibition | Bosutinib, Neratinib, Pyrazolopyridine derivatives ekb.egnih.govnih.gov |
| Cardiovascular | Phosphodiesterase Inhibition | Milrinone, Olprinone ekb.egresearchgate.net |
| Antimicrobial | Various (under investigation) | Substituted nicotinonitriles nih.gov |
| Anti-inflammatory | Various (under investigation) | Nicotinonitrile-based hybrids ekb.eg |
| Molluscicidal | Destabilization of cell membranes | 2-aminonicotinonitrile derivatives nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
